REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[Br:11][C:12]1[C:17]2[N:18]=[C:19]([CH3:21])[S:20][C:16]=2[CH:15]=[CH:14][C:13]=1[CH2:22][OH:23].C(N(CC)CC)C>C(Cl)Cl>[Br:11][C:12]1[C:17]2[N:18]=[C:19]([CH3:21])[S:20][C:16]=2[CH:15]=[CH:14][C:13]=1[CH:22]=[O:23]
|
Name
|
|
Quantity
|
1.13 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.84 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
37.1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
(4-bromo-2-methyl-1,3-benzothiazol-5-yl)methanol
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC2=C1N=C(S2)C)CO
|
Name
|
|
Quantity
|
74 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.62 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After quenching with water
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=CC2=C1N=C(S2)C)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |